1-(4-nitrophenyl)pyrrolidin-3-amine
Overview
Description
1-(4-nitrophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group and an amine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents and reducing agents can vary based on cost and availability, but the fundamental reaction mechanism remains consistent .
Chemical Reactions Analysis
Types of Reactions: 1-(4-nitrophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-Aminophenylpyrrolidin-3-ylamine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: N-substituted pyrrolidin-3-ylamine derivatives.
Scientific Research Applications
1-(4-nitrophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Pyrrolidin-2-one: Known for its diverse biological activities.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their therapeutic potential.
Prolinol: A derivative of pyrrolidine with significant biological activity
Uniqueness: 1-(4-nitrophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further chemical modifications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
218944-30-0 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2 |
InChI Key |
ZKDWVPYZTDCGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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